Monodocosahexaenoin

Pharmacokinetics Bioavailability Omega-3 Supplementation

Monodocosahexaenoin, also known as MAG-DHA, is a monoacylglycerol comprising a glycerol backbone esterified at the sn-1 position with the omega-3 long-chain polyunsaturated fatty acid docosahexaenoic acid (DHA). This structural modification confers distinct physicochemical and biological properties compared to its parent free fatty acid and other common dietary DHA carriers like triacylglycerols (TAG) or ethyl esters (EE).

Molecular Formula C25H38O4
Molecular Weight 402.6 g/mol
Cat. No. B3101959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonodocosahexaenoin
Molecular FormulaC25H38O4
Molecular Weight402.6 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(CO)O
InChIInChI=1S/C25H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(28)29-23-24(27)22-26/h3-4,6-7,9-10,12-13,15-16,18-19,24,26-27H,2,5,8,11,14,17,20-23H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-
InChIKeyJWPHORDRFVRZPP-KUBAVDMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Monodocosahexaenoin (MAG-DHA) Procurement Guide: Quantifying Superior Bioavailability and Targeted Bioactivity Over Conventional Omega-3s


Monodocosahexaenoin, also known as MAG-DHA, is a monoacylglycerol comprising a glycerol backbone esterified at the sn-1 position with the omega-3 long-chain polyunsaturated fatty acid docosahexaenoic acid (DHA) . This structural modification confers distinct physicochemical and biological properties compared to its parent free fatty acid and other common dietary DHA carriers like triacylglycerols (TAG) or ethyl esters (EE). MAG-DHA is recognized as a potent dietary carrier for DHA, demonstrating significantly higher bioavailability and more efficient incorporation into target tissues than conventional TAG-DHA formulations [1]. Its endogenous signaling and pro-resolving actions have been specifically implicated in pulmonary vascular and inflammatory models [2].

Why Monodocosahexaenoin Cannot Be Readily Substituted by Other Omega-3 Monoacylglycerides or DHA Forms


Generic substitution with other omega-3 sources or even closely related monoacylglycerides (e.g., MAG-EPA, MAG-DPA) or alternative DHA formulations (e.g., TAG-DHA, EE-DHA) fails due to quantifiable, context-dependent divergences in bioavailability, tissue targeting, and molecular mechanism of action. Monodocosahexaenoin's superior absorption kinetics result in plasma DHA levels 2.5 times higher than ethyl ester forms [1], and its unique fatty acid tail confers differential efficacy and selectivity in specific disease models, such as exhibiting a more favorable safety profile in lung adenocarcinoma cells compared to normal tissue [2] or being less potent than MAG-EPA in certain arthritic inflammation models [3]. These data-driven differentiations preclude a one-size-fits-all procurement strategy for omega-3 research.

Quantitative Evidence of Monodocosahexaenoin Differentiation from Comparators


3x Higher Peak Plasma Concentration of DHA from Monodocosahexaenoin vs. Ethyl Ester Formulation

Monodocosahexaenoin (MAG-DHA) demonstrates markedly superior bioavailability compared to the commonly used ethyl ester (EE) form of DHA. A randomized, double-blind, crossover clinical trial in humans showed that after a single oral dose, the MAG formulation led to a peak plasma concentration of DHA that was 2.5 times higher than that achieved with the EE formulation [1]. Over the 24-hour absorption phase, the average plasma concentration of n-3 fatty acids was 3–5 times higher when delivered in the MAG form [1].

Pharmacokinetics Bioavailability Omega-3 Supplementation

Enhanced DHA Incorporation into Erythrocytes by Monodocosahexaenoin vs. Triacylglycerol Form

In a 60-day rodent feeding study, monodocosahexaenoin (MAG-DHA) demonstrated superior efficiency as a dietary DHA carrier compared to conventional triacylglycerol (TAG-DHA) oil. The study found that MAG-DHA led to statistically significantly higher incorporation of DHA into erythrocyte lipids than the TAG-DHA group [1]. This confirms that the monoglyceride form enhances the bioavailability of DHA for incorporation into circulating blood cells.

Nutritional Bioavailability Tissue Distribution DHA Carriers

Selective Apoptosis in Lung Adenocarcinoma Cells but Not Normal Bronchial Epithelial Cells by MAG-DHA

Monodocosahexaenoin (MAG-DHA) exhibits a selective cytotoxic profile not universally shared by all anti-cancer agents or even all omega-3 derivatives. In vitro treatment with MAG-DHA decreased cell proliferation and induced apoptosis in A549 human lung carcinoma cells. Critically, at the same concentrations, MAG-DHA treatment did not induce apoptosis in normal bronchial epithelial BEAS-2B cells [1]. This differential response highlights a safety window for its potential therapeutic application.

Oncology Lung Cancer Selective Cytotoxicity

Differential Anti-Inflammatory Potency: MAG-DHA is Less Efficacious than MAG-EPA/MAG-DPA in a Rheumatoid Arthritis Model

A direct comparative study in an in vivo rat model of rheumatoid arthritis (CFA-induced) revealed that other omega-3 monoacylglycerides, MAG-EPA and MAG-DPA, exhibit more potent anti-inflammatory and pro-resolving effects than monodocosahexaenoin (MAG-DHA) [1]. The study found that MAG-EPA and MAG-DPA treatments led to markedly lower plasma levels of pro-inflammatory cytokines (IL-17A, IL-1β, IL-6, TNFα) and reduced activation of the p38 MAPK and NFκB pathways, whereas these effects were not as pronounced with MAG-DHA. This indicates a clear functional hierarchy among omega-3 MAGs in this specific disease context.

Inflammation Resolution Rheumatoid Arthritis Comparative Efficacy

Superior Oxidative Stability of Monodocosahexaenoin vs. Other Monoacylglycerols in Aqueous Systems

In a comparative analysis of polyunsaturated monoacylglycerols in aqueous micelles, monodocosahexaenoin exhibited the highest resistance to oxidation. GC analysis of the decrease in unoxidized polyunsaturated fatty acyl components during oxidation ranked the stability as: monodocosahexaenoin > monoarachidonin > monolinolenin > monolinolein [1]. This indicates that the specific fatty acid chain (DHA) confers a superior degree of chemical stability to the monoglyceride molecule compared to other common unsaturated fatty acids.

Oxidative Stability Formulation Lipid Chemistry

Evidence-Backed Research and Industrial Application Scenarios for Monodocosahexaenoin


Nutritional or Pharmaceutical Development Requiring Maximized Oral Bioavailability

When the primary scientific or industrial goal is to achieve the highest possible plasma and cellular levels of DHA from an oral supplement, monodocosahexaenoin (MAG-DHA) is the evidence-based selection. Its peak plasma concentration of DHA is 2.5x higher than EE-DHA, and it leads to superior erythrocyte DHA enrichment compared to TAG-DHA. This makes it ideal for clinical trials investigating the effects of robust DHA enrichment in conditions like cardiovascular health or cognitive function [1].

Preclinical Research in Pulmonary Hypertension and Vascular Remodeling

The specific biochemical action of MAG-DHA on the endothelin-1 (ET-1) pathway in human pulmonary arteries provides a strong rationale for its use in pulmonary hypertension (PH) research. It has been shown to decrease ET-1-induced Ca²⁺ sensitivity and proliferation of smooth muscle cells at concentrations of 1–30 µM. This mechanism, validated in human tissue, positions MAG-DHA as a critical tool compound for studying PH pathology and testing new therapeutic interventions targeting vascular tone and remodeling [2].

Lung Cancer Mechanistic Studies and Targeted Therapy Development

For investigations into selective cancer cell death mechanisms, MAG-DHA offers a unique advantage. It induces apoptosis in lung adenocarcinoma (A549) cells while sparing normal bronchial epithelial cells, a key differentiator from many conventional chemotherapeutics. This selective cytotoxicity, coupled with its ability to inhibit tumor growth in xenograft models via NFκB and PTEN/AKT pathway modulation, makes it a highly relevant compound for developing and validating targeted therapies with potentially lower off-target effects [3].

Studies on Inflammatory Resolution in Cystic Fibrosis Airways

MAG-DHA is particularly well-suited for research on lung inflammation in cystic fibrosis (CF). It has been demonstrated to correct the DHA/arachidonic acid imbalance in CF-relevant cell models and reduce both inflammation (NFκB activation, IL-6, IL-8) and mucin (MUC5AC) overproduction, key pathological features of CF lung disease. Its pro-resolving actions in human bronchi models of CF provide a strong, disease-specific rationale for its use over generic DHA sources [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Monodocosahexaenoin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.